molecular formula C12H18N2 B8698453 1,3-dimethyl-7-amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 919099-25-5

1,3-dimethyl-7-amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B8698453
Key on ui cas rn: 919099-25-5
M. Wt: 190.28 g/mol
InChI Key: IYMJEGHMXFXJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003639B2

Procedure details

1.4 g (6.3 mmol) of a mixture of 1,3-dimethyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine and 1,3-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine, 20 ml of methanol and 0.20 g 10% palladium on charcoal is hydrogenated for 5.5 h under a hydrogen atmosphere (50 psi). It is filtered, concentrated and the mixture is purified by chromatography with silica gel (eluant: dichloromethane:95% ethanol/5% ammonia 99:1 to 80:20). 0.45 g of 1,3-dimethyl-7-amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine are obtained
[Compound]
Name
mixture
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
1,3-dimethyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:8]2[CH:9]=[CH:10][C:11]([N+:13]([O-])=O)=[CH:12][C:7]=2[CH2:6][CH2:5][N:4]([CH3:16])[CH2:3]1.CC1C2C=C([N+]([O-])=O)C=CC=2CCN(C)C1>[Pd].CO>[CH3:1][CH:2]1[C:8]2[CH:9]=[CH:10][C:11]([NH2:13])=[CH:12][C:7]=2[CH2:6][CH2:5][N:4]([CH3:16])[CH2:3]1

Inputs

Step One
Name
mixture
Quantity
1.4 g
Type
reactant
Smiles
Name
1,3-dimethyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CN(CCC2=C1C=CC(=C2)[N+](=O)[O-])C
Name
1,3-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CN(CCC2=C1C=C(C=C2)[N+](=O)[O-])C
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the mixture is purified by chromatography with silica gel (eluant: dichloromethane:95% ethanol/5% ammonia 99:1 to 80:20)

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CCC2=C1C=CC(=C2)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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